
(S)-5-Ethylfuran-2(5H)-one
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Overview
Description
(S)-5-Ethylfuran-2(5H)-one (CAS: 2407-43-4) is a chiral lactone with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol . It belongs to the furanone family, characterized by a five-membered lactone ring containing an oxygen atom and a ketone group. The (S)-configuration at the 5-position ethyl substituent distinguishes it from its enantiomer, influencing its stereochemical interactions in synthetic and biological systems.
Key properties include:
- Synthesis: Prepared via Grignard reactions, such as the addition of ethylmagnesium bromide (EtMgBr) to 2-nitrofuran at low temperatures (−100°C), yielding two lactone products .
- Reactivity: Acts as a reactive dienophile in Diels-Alder reactions and undergoes transesterification with alcohols (e.g., ethanol) to form new esters .
- Applications: Used in organic synthesis and studied for its role in bioactive compounds, particularly in insect communication systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Ethylfuran-2(5H)-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 5-ethyl-2-hydroxy-2,4-pentadienoic acid. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the furanone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (S)-5-Ethylfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the furanone to its corresponding dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furanones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
(S)-5-Ethylfuran-2(5H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, flavors, and fragrances.
Mechanism of Action
The mechanism of action of (S)-5-Ethylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
(S)-5-Ethylfuran-2(5H)-one shares structural similarities with other furanones, but differences in substituents, stereochemistry, and reactivity lead to distinct chemical and physical properties. Below is a detailed comparison:
Structural and Molecular Comparisons
Reactivity and Functional Differences
- Diels-Alder Activity: The ethyl group enhances electron-withdrawing effects, making this compound a stronger dienophile than 5-methyl derivatives .
- Stereochemical Influence: The (S)-configuration affects enantioselective reactions, unlike non-chiral analogs like 5-methylene-5H-furan-2-one .
Key Research Findings
Stereochemical Impact : The (S)-configuration in 5-ethylfuran-2(5H)-one significantly enhances its enantioselectivity in asymmetric catalysis compared to racemic mixtures .
Thermal Stability : 5-Methylfuran-2(3H)-one exhibits lower thermal stability than ethyl-substituted analogs due to reduced steric hindrance .
Chromatographic Behavior : Gas chromatography-mass spectrometry (GC-MS) distinguishes this compound from positional isomers (e.g., 4-ethylfuran-2(5H)-one) based on retention times and fragmentation patterns .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-5-Ethylfuran-2(5H)-one, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via Grignard addition, where ethylmagnesium bromide (EtMgBr) reacts with a furanone precursor in diethyl ether at -100°C, followed by acid quenching. This method emphasizes strict temperature control to avoid side reactions . Alternative routes include cyclization of hydroxy acids or oxidative lactonization, though these may require catalysts like TEMPO or transition metals .
- Data Considerations : Yields vary with solvent polarity and catalyst loading. For example, Grignard methods achieve ~60-70% yield under optimized conditions, while oxidative methods may require iterative optimization to suppress over-oxidation .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
- Methodology : X-ray crystallography is the gold standard for absolute configuration determination. Single-crystal diffraction data (e.g., R factor = 0.031) resolve the spatial arrangement of the ethyl substituent and lactone ring . Chiral HPLC or polarimetry can corroborate enantiomeric purity, with specific rotation values cross-referenced against literature .
- Analytical Validation : Gas chromatography (GC) on polar columns (e.g., VF-23ms) coupled with mass spectrometry (EI-MS, m/z 112 [M⁺]) provides complementary structural verification .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodology :
- GC-MS : A polar capillary column (30 m, 0.25 mm ID) with helium carrier gas resolves enantiomers, while MS fragmentation patterns (e.g., base peak at m/z 84 from lactone ring cleavage) confirm molecular identity .
- NMR : ¹H NMR (δ 5.8 ppm, furan proton) and ¹³C NMR (δ 175 ppm, lactone carbonyl) are critical for functional group identification .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized for high enantiomeric excess (ee)?
- Methodology : Asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) during lactonization can enhance ee. For example, Evans’ method achieves >90% ee via steric control during cyclization . Kinetic resolution via lipase-mediated ester hydrolysis is another strategy, though substrate specificity limits broad applicability .
- Challenges : Competing racemization at elevated temperatures necessitates low-temperature protocols (-20°C to -80°C) and inert atmospheres .
Q. What are the key challenges in elucidating the biological activity of this compound?
- Methodology :
- Bioassay Design : Prioritize target-specific assays (e.g., enzyme inhibition or receptor binding) over broad cytotoxicity screens. For instance, furanones are known to interact with quorum-sensing pathways in bacteria, but stereochemistry impacts potency .
- Data Interpretation : Contradictions in activity data (e.g., varying IC₅₀ values across studies) may arise from impurities or enantiomeric contamination. Validate purity via chiral HPLC before testing .
Q. How do computational models predict the reactivity and stability of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrophilic sites (e.g., lactone carbonyl for nucleophilic attack) .
- MD Simulations : Assess solvent interactions; polar aprotic solvents (e.g., THF) stabilize the lactone ring, while protic solvents (e.g., water) accelerate hydrolysis .
Q. Data Contradiction Analysis
- Example : Conflicting reports on the compound’s thermal stability may stem from differing analytical conditions. For instance, TGA data under nitrogen show decomposition at 180°C, while air exposure lowers this to 150°C due to oxidative degradation . Researchers should replicate studies under identical conditions and document environmental controls.
Properties
Molecular Formula |
C6H8O2 |
---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(2S)-2-ethyl-2H-furan-5-one |
InChI |
InChI=1S/C6H8O2/c1-2-5-3-4-6(7)8-5/h3-5H,2H2,1H3/t5-/m0/s1 |
InChI Key |
GOUILHYTHSOMQJ-YFKPBYRVSA-N |
Isomeric SMILES |
CC[C@H]1C=CC(=O)O1 |
Canonical SMILES |
CCC1C=CC(=O)O1 |
Origin of Product |
United States |
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